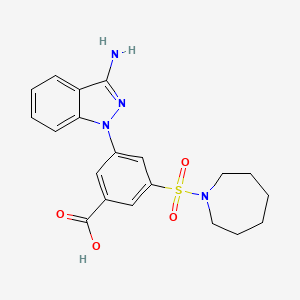
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid in lab experiments is its unique structure and properties that make it a promising candidate for the development of new drugs. However, one limitation is that the synthesis method is complex and requires several chemical reactions, which can be time-consuming and expensive.
Direcciones Futuras
Some future directions for the research on 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid include:
1. Further studies on its mechanism of action to better understand how it works.
2. Investigating its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
3. Developing new derivatives of 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid with improved properties and efficacy.
4. Studying its pharmacokinetics and pharmacodynamics to determine the optimal dosage and administration route.
5. Conducting clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid is a promising compound that has potential applications in the field of medicine. Its unique structure and properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 3-amino-1H-indazole, which is then reacted with 5-bromovaleryl chloride to obtain 3-(3-bromovaleryl)-1H-indazole. This intermediate is then reacted with sodium azide to obtain 3-(3-azidopropyl)-1H-indazole. Finally, this compound is reacted with 5-(azepan-1-ylsulfonyl)benzoic acid to obtain the desired product, 3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid.
Aplicaciones Científicas De Investigación
3-(3-amino-1H-indazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(3-aminoindazol-1-yl)-5-(azepan-1-ylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c21-19-17-7-3-4-8-18(17)24(22-19)15-11-14(20(25)26)12-16(13-15)29(27,28)23-9-5-1-2-6-10-23/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H2,21,22)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZMCEMMVNLOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)N3C4=CC=CC=C4C(=N3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B5489551.png)
![ethyl [5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B5489554.png)

![5-(benzylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5489561.png)



![3-(butylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5489608.png)
![6-[(diethylamino)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5489610.png)
![ethyl ({[(4-amino-1,2,5-oxadiazol-3-yl)(4-morpholinyl)methylene]amino}oxy)acetate](/img/structure/B5489613.png)
![1'-(3-hydroxy-2-methylbenzoyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5489616.png)
![3-cyclopropyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)isoxazole-5-carboxamide](/img/structure/B5489624.png)
![ethyl 1-{5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-3-piperidinecarboxylate](/img/structure/B5489645.png)
![N-(tert-butyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5489652.png)